molecular formula C25H28N4O3 B2574856 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one CAS No. 953209-86-4

6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one

Cat. No. B2574856
CAS RN: 953209-86-4
M. Wt: 432.524
InChI Key: LNPGKFKKVLTQEG-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one, also known as GSK-3β inhibitor VII, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases. This compound belongs to the pyridazine family and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and evaluation of pyridazinone derivatives for their potential therapeutic activities. For instance, Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-ones, including compounds structurally related to the one , evaluating their anti-inflammatory and analgesic activities. These compounds were noted for their COX-2 selectivity, emphasizing the importance of their structural features in medicinal chemistry D. Sharma, R. Bansal, 2016.

Potential Therapeutic Applications

Several studies have aimed to explore the therapeutic potential of pyridazinone derivatives:

  • Anti-inflammatory and Analgesic Properties : Sharma and Bansal identified compounds within this family demonstrating significant anti-inflammatory and analgesic properties without ulcerogenic and cardiovascular side effects, highlighting the therapeutic potential of specific structural analogs D. Sharma, R. Bansal, 2016.
  • Neuroprotective Effects : Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives bearing a phenylpiperazine moiety, showing significant acetylcholinesterase inhibitory activity and potential neuroprotective effects against oxidative stress, suggesting the relevance of such structures in developing treatments for neurodegenerative diseases Bilqees Sameem et al., 2017.

Molecular Interactions and Docking Studies

The interaction of pyridazinone derivatives with biological targets has also been a subject of research:

  • Binding Affinity and Selectivity : Compounds similar to the one mentioned have been designed to match pharmacophore models for specific receptor antagonists, indicating their utility in drug design and the importance of molecular modeling in predicting their biological activity L. Betti et al., 2002.

properties

IUPAC Name

6-(4-methoxyphenyl)-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-32-22-11-9-20(10-12-22)23-13-14-25(31)29(26-23)15-5-8-24(30)28-18-16-27(17-19-28)21-6-3-2-4-7-21/h2-4,6-7,9-14H,5,8,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPGKFKKVLTQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one

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